Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-

Vue d'ensemble

Description

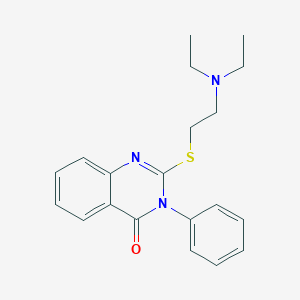

The compound "Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)-" is a complex organic molecule that is related to the family of phenolic compounds modified with sulfonyl groups. These modifications often result in unique physical and chemical properties that can be exploited in various chemical processes and applications.

Synthesis Analysis

The synthesis of related sulfonyl-containing phenolic compounds has been explored in several studies. For instance, the synthesis of 2,2′-Sulfinyl-bis(4-methyl phenol) and its thio derivative was achieved using a reduction process involving Zn/AcOH/SiO2 under microwave irradiation, with the structures confirmed by spectroscopic methods and single crystal x-ray diffraction . Another study developed a method for synthesizing 2-aryl-1-sulfonylpyrrolidines from reactions between various phenols and N-(4,4-diethoxybutyl)sulfonamides in the presence of trifluoroacetic acid, with confirmation of product structures by NMR, IR spectroscopy, and X-ray structural analysis . These methods highlight the versatility and reactivity of phenolic compounds when combined with sulfonyl groups.

Molecular Structure Analysis

The molecular structure of sulfonyl-modified phenolic compounds is characterized by the presence of sulfonyl groups attached to the phenol ring. The crystal structure of 2,2′-Sulfinyl-bis(4-methyl phenol) was determined to crystallize in the monoclinic system with specific unit cell dimensions, while its thio derivative crystallizes in the orthorhombic system . The precise arrangement of atoms within these structures is crucial for understanding their reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of sulfonyl-containing phenolic compounds is influenced by the presence of the sulfonyl group, which can participate in various chemical reactions. For example, the acid-catalyzed reaction of phenols with sulfonamides to form 2-aryl-1-sulfonylpyrrolidines and the intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides to form 1-sulfonyl-2-arylpyrrolidines demonstrate the potential for creating complex structures from simpler precursors. Additionally, the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols under photocatalysis involves a radical pathway, indicating the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-modified phenolic compounds can be quite distinct. For example, the introduction of sulfo groups in tetrakis(4-bromophenoxy)phthalocyanine and its metal complexes led to changes in the spectral properties, such as shifts in the Q-band absorption spectra . The crystal and molecular structure of phenol-2,4-disulfonic acid dihydrate revealed short hydrogen bonds and protonic conductivity, which varied with humidity, indicating the influence of molecular structure on physical properties .

Applications De Recherche Scientifique

Antibacterial and Antitumour Properties of Sulfonamides

Sulfonamides, structurally related to the query compound through the sulfonamide group, exhibit significant antibacterial and antitumour properties. Research emphasizes the importance of the sulfonamide subunit in the development of new bioactive substances. The synthesis of sulfonamides is simple, yielding a diversity of derivatives with various biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. This underlines the sulfonamide group's role in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).

Phenolic Compounds: Natural Antioxidants and Stabilizers

Phenolic compounds, which share phenol's core structural motif, are recognized for their antioxidative and pharmacological effects. Chlorogenic Acid (CGA), a prominent phenolic acid, exhibits diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects, underscoring phenolic compounds' significance in addressing metabolic disorders and enhancing health (Naveed et al., 2018). Moreover, natural antioxidants, including flavonoids and phenolic polymers, are explored as stabilizers for polymers, indicating their potential in material science for enhancing polymer stability with less environmental impact (Kirschweng et al., 2017).

Removal and Bioremediation of Phenolic Compounds

The removal of phenolic compounds from wastewater highlights the environmental aspect of phenol-related research. Techniques ranging from conventional methods like distillation and chemical oxidation to advanced treatments such as enzymatic treatment and photochemical treatment are evaluated for their efficiency in degrading phenolic pollutants. This reflects the ongoing efforts in environmental science to mitigate the impact of phenolic compounds on ecosystems and human health (Cordova Villegas et al., 2016).

Propriétés

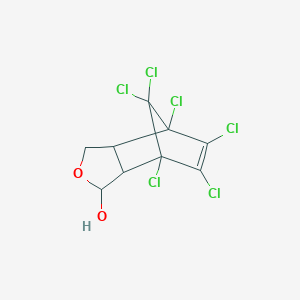

IUPAC Name |

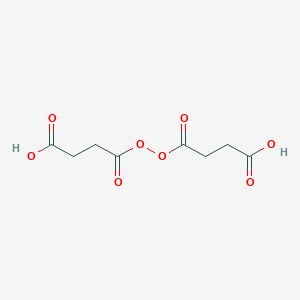

2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfonyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4S/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)33(31,32)24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6/h11-16,29-30H,17-18H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTGYJHIOQZSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065892 | |

| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |

CAS RN |

15452-89-8 | |

| Record name | 2,2′-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15452-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,2'-sulfonylbis(4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015452898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15452-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Sulfonylbis(4-tert-octylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63YS3BZ7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

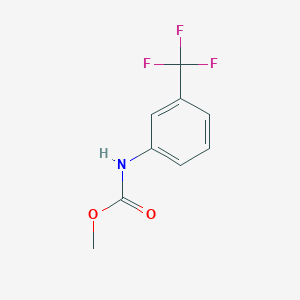

![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)